molecular formula C10H20N2O3 B1375475 (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 642478-29-3

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1375475
CAS No.: 642478-29-3
M. Wt: 216.28 g/mol
InChI Key: MLTCALYMVICSBJ-JGVFFNPUSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl ester and hydroxy groups suggest that this compound could be an intermediate in the synthesis of more complex molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3-hydroxy and 4-carbamic acid tert-butyl ester groups would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the ester could make it susceptible to reactions such as hydrolysis or alcoholysis. The hydroxy group might be involved in reactions such as etherification or esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and hydroxy groups could increase its polarity compared to a simple piperidine .

Scientific Research Applications

Asymmetric Synthesis

(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester and related compounds are used in asymmetric synthesis, providing routes to optically pure piperidines. Such piperidines serve as versatile intermediates for creating a broad range of amines with substituted piperidine units. This is crucial in generating chiral compounds and stereoisomers for various applications in medicinal chemistry and drug development (Acharya & Clive, 2010).

Chemical Synthesis and Crystallographic Studies

The compound and its derivatives are involved in diverse chemical syntheses and crystallographic studies. For instance, specific derivatives have been synthesized and characterized through different spectroscopic techniques and single crystal X-ray diffraction studies. These studies provide insights into the molecular structures and potential chemical behaviors of these compounds (Kant, Singh, & Agarwal, 2015).

Enantiopure Building Blocks

Some derivatives of this compound serve as enantiopure building blocks for synthesizing other complex molecules. These compounds are crucial in preparing specific hydroxypipecolate derivatives, playing a significant role in the synthesis of biologically active molecules and potential therapeutic agents (Chaloin et al., 2008).

Diastereoselective Synthesis

The compound is involved in diastereoselective synthesis processes, which are fundamental in creating molecules with specific stereochemical configurations. These processes are crucial in the pharmaceutical industry for the production of drugs with desired biological activities and reduced side effects (Xue et al., 2002).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

Future research could involve investigating the biological activity of this compound, as well as exploring its potential as a synthetic intermediate in the preparation of more complex molecules .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCALYMVICSBJ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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